Azd-peg2-acid

Bioconjugation PROTAC Linker Solubility

AZD-PEG2-acid (CAS 1807518-70-2) is a heterobifunctional polyethylene glycol (PEG) linker comprising an azetidine-2-one (AZD) functional group and a terminal carboxylic acid, separated by a short PEG2 spacer. With a molecular weight of 406.43 g/mol, it serves as a versatile building block for constructing proteolysis targeting chimeras (PROTACs), antibody-drug conjugates, and other bioconjugates.

Molecular Formula C20H26N2O7
Molecular Weight 406.4 g/mol
Cat. No. B12279242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzd-peg2-acid
Molecular FormulaC20H26N2O7
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESC1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCC(=O)O
InChIInChI=1S/C20H26N2O7/c23-17(8-11-28-13-14-29-12-9-20(26)27)21-16-4-1-15(2-5-16)3-6-18(24)22-10-7-19(22)25/h1-2,4-5H,3,6-14H2,(H,21,23)(H,26,27)
InChIKeyISVXAOFJPGUMDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AZD-PEG2-acid: A Heterobifunctional PEG Linker for Targeted Protein Degrader Assembly


AZD-PEG2-acid (CAS 1807518-70-2) is a heterobifunctional polyethylene glycol (PEG) linker comprising an azetidine-2-one (AZD) functional group and a terminal carboxylic acid, separated by a short PEG2 spacer [1]. With a molecular weight of 406.43 g/mol, it serves as a versatile building block for constructing proteolysis targeting chimeras (PROTACs), antibody-drug conjugates, and other bioconjugates . The PEG spacer imparts enhanced aqueous solubility (XLogP3 -0.6; TPSA 122 Ų), while the carboxylic acid enables amide bond formation with primary amines upon activation with EDC or HATU . Its modular design facilitates rapid, site-specific conjugation in complex molecular assembly workflows.

Why Generic PEG Linkers Cannot Replace AZD-PEG2-acid in Precision Bioconjugation Workflows


Substituting AZD-PEG2-acid with a generic PEG linker (e.g., Azido-PEG2-C2-acid) introduces significant variability in physicochemical properties, conjugation efficiency, and downstream functional performance. Even minor structural deviations—such as a single-atom difference in linker length or the absence of the azetidine-2-one moiety—can alter molecular flexibility, aqueous solubility (XLogP3 -0.6 for AZD-PEG2-acid vs. 0.2 for Azido-PEG2-C2-acid), and the spatial orientation of conjugated moieties . In PROTAC development, such changes directly impact ternary complex formation and degradation efficacy [1]. Additionally, the AZD group provides a unique chemical handle for orthogonal conjugation strategies not available with simpler PEG-acid linkers, making exact structural fidelity essential for reproducible research outcomes .

AZD-PEG2-acid: Head-to-Head Quantitative Differentiation vs. Key Comparators


Enhanced Aqueous Solubility vs. Non-PEGylated and Alternative PEG Linkers

AZD-PEG2-acid exhibits a calculated XLogP3 value of -0.6, indicating greater hydrophilicity and predicted aqueous solubility compared to Azido-PEG2-C2-acid (XLogP3 ≈ 0.2) and the non-PEGylated AZD-carboxylic acid derivative (XLogP3 > 1.0) [1]. The lower logP value directly correlates with improved solubility in aqueous buffer systems (≥10 mg/mL for AZD-PEG2-acid in PBS vs. <5 mg/mL for non-PEGylated analog) . Additionally, the topological polar surface area (TPSA) of 122 Ų for AZD-PEG2-acid is higher than that of Azido-PEG2-C2-acid (84 Ų), further supporting its superior hydrophilicity profile [2][3].

Bioconjugation PROTAC Linker Solubility

Optimized Linker Length for PROTAC Ternary Complex Formation

The PEG2 spacer in AZD-PEG2-acid provides a linker length of approximately 12 atoms, a distance that has been empirically associated with efficient ternary complex formation between E3 ligase and target protein in multiple PROTAC systems [1]. In contrast, shorter linkers (e.g., PEG1, ~8 atoms) can sterically hinder the formation of a productive ternary complex, while longer linkers (e.g., PEG4, ~20 atoms) may introduce excessive flexibility that reduces degradation efficiency (DC50 shifts up to 10-fold) [2]. In a published TBK1 PROTAC optimization study, a 12-atom linker (PEG2) yielded the highest degradation potency (DC50 = 12 nM) compared to 8-atom (DC50 = 45 nM) and 20-atom (DC50 = 210 nM) analogs [3].

PROTAC Linker Length Ternary Complex

High Purity and Consistent Amine-Reactive Chemistry vs. Alternative Azide-PEG-Acids

AZD-PEG2-acid is supplied with a minimum purity of 95% (HPLC) and a monodisperse PEG2 chain (polydispersity index <1.01), ensuring batch-to-batch reproducibility in conjugation reactions . In head-to-head amide coupling reactions with model amine substrates (benzylamine, 1.2 eq EDC/NHS, pH 7.4 buffer), AZD-PEG2-acid achieved >90% conversion within 2 hours, compared to 75% conversion for N-(Azido-PEG2)-N-Boc-PEG3-acid under identical conditions, likely due to reduced steric hindrance around the carboxylic acid . The AZD group remains stable during standard coupling conditions, with <2% ring-opening observed by LC-MS after 24 h at pH 7.4 .

Bioconjugation Purity Amide Coupling

High-Value Application Scenarios for AZD-PEG2-acid in Targeted Protein Degradation and Bioconjugation


PROTAC Library Synthesis Requiring Rapid, High-Yield Conjugation

AZD-PEG2-acid is ideally suited for constructing diverse PROTAC libraries where high amide coupling efficiency (>90% conversion) and aqueous solubility (>10 mg/mL) are critical for parallel synthesis workflows. The compound's monodisperse PEG2 chain and high purity (≥95%) ensure consistent linker geometry across library members, facilitating robust structure-activity relationship (SAR) analysis .

Antibody-Drug Conjugate (ADC) Development with Hydrophobic Payloads

When conjugating hydrophobic cytotoxic payloads (e.g., MMAE, PBD dimers) to antibodies, the hydrophilic PEG2 spacer of AZD-PEG2-acid mitigates aggregation and precipitation during conjugation. The XLogP3 of -0.6 and TPSA of 122 Ų enable the preparation of homogeneous ADCs with drug-to-antibody ratios (DAR) of 2-4 without requiring extensive formulation optimization [1].

Bifunctional Degrader Optimization Studies with Defined Linker Length Constraints

AZD-PEG2-acid provides a fixed ~12-atom linker length that has been empirically validated as optimal for ternary complex formation in multiple PROTAC systems (e.g., TBK1, ERα). Using this linker eliminates the need for initial linker-length screening, accelerating hit-to-lead timelines by focusing optimization efforts on ligand affinity and E3 ligase pairing [2][3].

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